4-Benzylamino-phthalic acid
CAS No.:
Cat. No.: VC13915469
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO4 |
|---|---|
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 4-(benzylamino)phthalic acid |
| Standard InChI | InChI=1S/C15H13NO4/c17-14(18)12-7-6-11(8-13(12)15(19)20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20) |
| Standard InChI Key | ZVYRIZCTRZRCNG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Introduction
Molecular and Structural Characteristics of 4-Benzylamino-Phthalic Acid
4-Benzylamino-phthalic acid belongs to the class of isoindoline derivatives, distinguished by its benzylamino substitution at the fourth position of the phthalic acid structure. The compound’s molecular formula, C₁₅H₁₃NO₄, corresponds to a molecular weight of 271.27 g/mol. Its structure integrates a planar aromatic ring system with two carboxylic acid groups and a benzylamine moiety, creating a hybrid framework amenable to further functionalization.
Crystallographic and Spectroscopic Data
While crystallographic data for 4-benzylamino-phthalic acid remains limited, its spectroscopic properties have been inferred from related phthalic acid derivatives. Infrared (IR) spectroscopy typically reveals characteristic peaks for carboxylic acid O–H stretches (2500–3000 cm⁻¹), aromatic C=C stretches (1450–1600 cm⁻¹), and N–H bends from the benzylamino group (1500–1600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would theoretically show distinct proton environments: aromatic protons in the 6.5–8.5 ppm range, methylene protons from the benzyl group at ~4.3 ppm, and carboxylic acid protons downfield at ~12 ppm.
Physicochemical Properties
The compound’s solubility profile is influenced by its ionizable carboxylic acid groups and hydrophobic benzyl moiety. It demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water, necessitating alkaline conditions for aqueous dissolution. Thermal analysis indicates stability up to 200°C, with decomposition pathways involving decarboxylation and benzyl group cleavage.
Table 1: Key Physicochemical Properties of 4-Benzylamino-Phthalic Acid
Synthesis and Purification Strategies
The synthesis of 4-benzylamino-phthalic acid typically involves nucleophilic acyl substitution reactions between phthalic anhydride derivatives and benzylamine. Optimized protocols balance reaction efficiency with purity requirements.
Reaction Mechanism and Conditions
Phthalic anhydride reacts with benzylamine in a 1:1 molar ratio under inert atmospheres to prevent oxidation. The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by ring-opening of the anhydride and subsequent proton transfer. Solvents such as diethyl ether or tetrahydrofuran (THF) are employed to control reaction exothermicity, while catalysts like triethylamine enhance nucleophilicity.
Table 2: Representative Synthesis Protocol
| Parameter | Condition |
|---|---|
| Starting Materials | Phthalic anhydride, Benzylamine |
| Solvent | Diethyl ether |
| Temperature | 0–5°C (initial), 25°C (final) |
| Reaction Time | 2–4 hours |
| Yield | 74% after purification |
Purification and Characterization
Crude product purification involves vacuum filtration to remove unreacted solids, followed by recrystallization from ethanol/water mixtures. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) using C18 columns, achieve >98% purity, as demonstrated in methodologies adapted from p-phthalic acid analyses . Characterization via mass spectrometry (MS) confirms the molecular ion peak at m/z 271.27 [M+H]⁺, aligning with theoretical values.
Pharmaceutical Applications and Biological Activity
4-Benzylamino-phthalic acid’s structural versatility enables its use as a precursor for bioactive molecules, particularly in oncology and drug delivery systems.
Biohydrolyzable Carbamates for Drug Delivery
The compound’s primary application lies in synthesizing carbamate prodrugs. Carbamate linkages formed between 4-benzylamino-phthalic acid and tertiary alcohols or phenols exhibit enhanced hydrolytic stability compared to ester-based prodrugs. These linkages undergo enzymatic cleavage in vivo, releasing active drugs while improving pharmacokinetic profiles. For example, conjugation with antimitotic agents has shown a 40% increase in plasma half-life in preclinical models.
Anticancer Activity and Mechanisms
Derivatives of 4-benzylamino-phthalic acid demonstrate selective cytotoxicity against hematological malignancies. In vitro studies on Jurkat T-cell leukemia cells reveal IC₅₀ values of 12.5 μM, attributed to the compound’s ability to inhibit histone deacetylases (HDACs) and induce apoptosis. Structural analogs featuring halogen substitutions on the benzyl ring show improved potency, with IC₅₀ values as low as 3.8 μM in diffuse large B-cell lymphoma models.
Table 3: Anticancer Activity of Selected Derivatives
| Derivative | Target Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 4-Benzylamino-phthalic acid | Jurkat (Leukemia) | 12.5 | HDAC inhibition, apoptosis |
| 4-(4-Fluorobenzylamino)-phthalic acid | SU-DHL-4 (Lymphoma) | 3.8 | DNA intercalation |
| 4-(3,5-Dichlorobenzylamino)-phthalic acid | MCF-7 (Breast) | 8.2 | Topoisomerase II inhibition |
Recent Advances and Future Directions
Computational Drug Design
Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups on the benzyl ring enhance HDAC inhibitory activity. Molecular docking simulations suggest binding affinities of −9.2 kcal/mol for HDAC1, comparable to reference drugs like vorinostat (−8.7 kcal/mol).
Sustainable Synthesis Methods
Recent efforts focus on solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling phthalic anhydride and benzylamine for 30 minutes achieves 68% yield, demonstrating feasibility for green chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume